
1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine, also known as CP-122,288, is a chemical compound that belongs to the piperazine family. It is a potent and selective antagonist of the dopamine D3 receptor and has been studied extensively for its potential use in treating drug addiction and other psychiatric disorders.
Mechanism of Action
1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine is a selective antagonist of the dopamine D3 receptor. This receptor is primarily expressed in the mesolimbic system, which is involved in reward, motivation, and addiction. By blocking the D3 receptor, 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine reduces the rewarding effects of drugs of abuse and decreases the motivation to seek them out. Additionally, 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to modulate the activity of other neurotransmitter systems, including the glutamate and GABA systems.
Biochemical and Physiological Effects
1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have several biochemical and physiological effects. In animal models, it has been shown to reduce drug-seeking behavior and relapse, decrease locomotor activity, and reduce the rewarding effects of drugs of abuse. Additionally, 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to modulate the activity of other neurotransmitter systems, including the glutamate and GABA systems. These effects are thought to be responsible for its potential therapeutic benefits in treating drug addiction and other psychiatric disorders.
Advantages and Limitations for Lab Experiments
1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine has several advantages for lab experiments. It is a potent and selective antagonist of the dopamine D3 receptor, making it a valuable tool for studying the role of this receptor in drug addiction and other psychiatric disorders. Additionally, 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine has been extensively studied in animal models and has demonstrated efficacy in reducing drug-seeking behavior and relapse. However, there are also limitations to using 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine in lab experiments. It has a short half-life, which may limit its effectiveness in some experiments. Additionally, its selectivity for the D3 receptor may limit its usefulness in studying other neurotransmitter systems.
Future Directions
There are several future directions for research on 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine. One area of interest is the development of more potent and selective D3 receptor antagonists. Additionally, further research is needed to determine the optimal dosing and administration of 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine for treating drug addiction and other psychiatric disorders. Finally, there is a need for clinical trials to determine the safety and efficacy of 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine in humans. These studies will be critical in determining whether 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine has the potential to become a valuable treatment option for drug addiction and other psychiatric disorders.
Conclusion
In conclusion, 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine is a potent and selective antagonist of the dopamine D3 receptor that has been extensively studied for its potential use in treating drug addiction and other psychiatric disorders. Its synthesis method is reliable and efficient, and it has several advantages for lab experiments. 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine has several biochemical and physiological effects that are thought to be responsible for its potential therapeutic benefits. Future research on 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine will be critical in determining its potential as a treatment option for drug addiction and other psychiatric disorders.
Synthesis Methods
The synthesis of 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine involves the reaction of 1-(4-chlorobenzyl)piperazine with 3-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been described in several research papers and is considered a reliable and efficient approach for producing 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine.
Scientific Research Applications
1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine has been extensively studied for its potential use in treating drug addiction, particularly cocaine addiction. It has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. Additionally, 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine has been investigated for its potential use in treating other psychiatric disorders such as schizophrenia and depression. Several preclinical studies have demonstrated its efficacy in reducing symptoms of these disorders.
properties
IUPAC Name |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-16-5-3-14(4-6-16)13-20-8-10-21(11-9-20)17(22)15-2-1-7-19-12-15/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSYTKIDBKNMGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Chlorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-4-(4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5527079.png)
![3-(3-hydroxy-3-methylbutyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]benzamide](/img/structure/B5527083.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(5-methyl-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5527087.png)
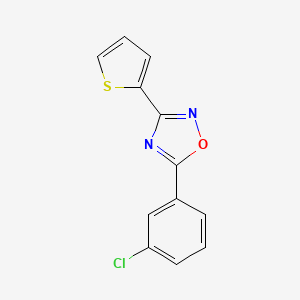
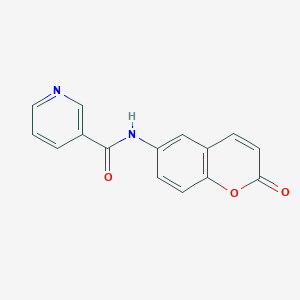

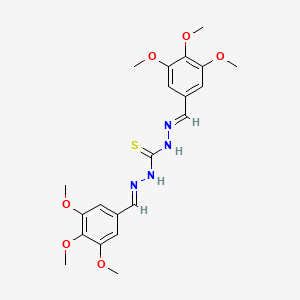
![N-phenyl-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5527129.png)
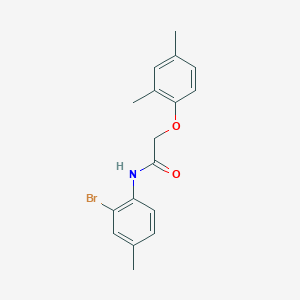
![5,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B5527144.png)
![3-{[4-(difluoromethoxy)benzylidene]amino}-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5527152.png)
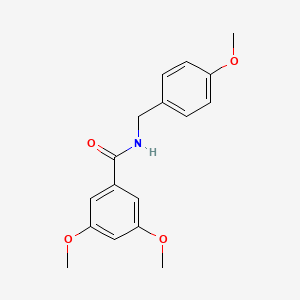
![N'-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5527187.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5527196.png)